3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1918008-18-0
VCID: VC4649905
InChI: InChI=1S/C13H11N3O/c1-9-8-14-16-12(17)7-11(15-13(9)16)10-5-3-2-4-6-10/h2-8,14H,1H3
SMILES: CC1=CNN2C1=NC(=CC2=O)C3=CC=CC=C3
Molecular Formula: C13H11N3O
Molecular Weight: 225.251

3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

CAS No.: 1918008-18-0

Cat. No.: VC4649905

Molecular Formula: C13H11N3O

Molecular Weight: 225.251

* For research use only. Not for human or veterinary use.

3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one - 1918008-18-0

Specification

CAS No. 1918008-18-0
Molecular Formula C13H11N3O
Molecular Weight 225.251
IUPAC Name 3-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C13H11N3O/c1-9-8-14-16-12(17)7-11(15-13(9)16)10-5-3-2-4-6-10/h2-8,14H,1H3
Standard InChI Key XMZOOSVILAXUDK-UHFFFAOYSA-N
SMILES CC1=CNN2C1=NC(=CC2=O)C3=CC=CC=C3

Introduction

Structural Identification and Chemical Properties

3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one features a fused bicyclic core comprising pyrazole and pyrimidinone rings (Figure 1). The pyrimidinone ring adopts a tautomeric equilibrium, with X-ray crystallography confirming the dominance of the 7-oxo tautomer in the solid state . Key structural attributes include:

  • Methyl substituent at position 3, which enhances metabolic stability.

  • Phenyl group at position 5, contributing to hydrophobic interactions with biological targets.

  • Hydrogen bond donor/acceptor sites at N1 and the carbonyl oxygen, critical for target engagement.

The compound’s planar geometry facilitates penetration into bacterial membranes, while its moderate logP value (~2.5) balances solubility and permeability.

Synthesis and Optimization Strategies

The synthesis of 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one employs a one-step cyclocondensation reaction between β-ketoesters and aminopyrazoles (Scheme 1) . A representative protocol involves:

  • Reacting ethyl acetoacetate (β-ketoester) with 5-amino-3-methyl-1H-pyrazole in acetic acid under reflux.

  • Cyclization via elimination of water and ethanol to form the fused pyrazolo[1,5-a]pyrimidinone core.

  • Purification by recrystallization from ethanol, yielding the final product with >90% purity.

Optimization Insights:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce yields due to side reactions.

  • Catalysts: Lewis acids like ZnCl₂ enhance regioselectivity, favoring the 5-phenyl isomer .

  • Temperature: Reactions conducted at 80–100°C achieve optimal conversion without decomposition.

Biological Activities and Mechanism of Action

Antitubercular Activity

3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one exhibits potent activity against Mycobacterium tuberculosis (Mtb) H37Rv, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL in albumin-free media . Key findings include:

  • Macrophage efficacy: Retains activity (MIC = 1.0 μg/mL) in infected macrophages, indicating intracellular penetration .

  • Resistance profile: Mutations in the flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751 confer resistance, suggesting catabolism via hydroxylation is a primary detoxification pathway .

  • Broad-spectrum activity: Effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.

Antiproliferative Effects

Preliminary data indicate moderate activity against cancer cell lines (IC₅₀ = 10–20 μM), though this remains secondary to its antitubercular applications.

Structure–Activity Relationship (SAR) Analysis

A focused library of pyrazolo[1,5-a]pyrimidinone analogues reveals critical pharmacophoric elements (Table 1) :

PositionModificationEffect on MIC (μg/mL)Key Insight
R₁ (C3)Methyl → CF₃0.25 → 0.5Electron-withdrawing groups reduce activity.
R₂ (C5)Phenyl → Benzyl0.25 → 0.5Bulkier groups impair membrane diffusion.
R₃ (N7)H → Methyl0.25 → >16Loss of H-bond donor abolishes activity.

Notable Trends:

  • C3 methyl is optimal for balancing lipophilicity and steric effects.

  • C5 aryl groups must maintain planarity for target binding.

  • N7 hydrogen is essential for interaction with the FAD-binding pocket of Rv1751 .

Pharmacological Profiling and Selectivity

Cytotoxicity and Selectivity

The compound demonstrates low cytotoxicity (CC₅₀ > 50 μM in HepG2 cells), yielding a selectivity index (SI) of >200 . This surpasses first-line agents like isoniazid (SI = 50).

Metabolic Stability

Microsomal stability assays show a half-life of >60 minutes in human liver microsomes, indicating favorable metabolic resistance.

In Vivo Pharmacokinetics

Although in vivo data remain limited, analogous compounds exhibit:

  • Oral bioavailability: ~40% in murine models.

  • Plasma half-life: 3–5 hours, supporting twice-daily dosing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator